molecular formula C10H12Cl2N2 B2525325 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline CAS No. 1538445-96-3

2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2525325
CAS No.: 1538445-96-3
M. Wt: 231.12
InChI Key: PCBRUJALJWOQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline serves as a versatile chemical scaffold for developing novel human topoisomerase II (topoII) inhibitors, a validated target for cancer treatment . This tetrahydroquinazoline core structure is part of an emerging chemical class investigated for creating anticancer agents that function through a non-poisoning mechanism, potentially offering a safer profile compared to traditional topoII-targeted drugs like etoposide and doxorubicin . Researchers utilize this dichlorinated building block to explore structure-activity relationships (SAR) by performing selective nucleophilic substitutions at the C2 and C4 positions, enabling the synthesis of a diverse library of analogues for biological evaluation . Its application in medicinal chemistry provides a promising starting point for designing new, potent, and drug-like inhibitors with improved solubility and metabolic stability for oncology research programs .

Properties

IUPAC Name

2,4-dichloro-8,8-dimethyl-6,7-dihydro-5H-quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c1-10(2)5-3-4-6-7(10)13-9(12)14-8(6)11/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBRUJALJWOQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1N=C(N=C2Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

The target compound features a tetrahydroquinazoline core substituted with two chlorine atoms at positions 2 and 4, along with two methyl groups at position 6. Its molecular formula is $$ \text{C}{10}\text{H}{12}\text{Cl}2\text{N}2 $$, with a molecular weight of 231.12 g/mol. The saturated six-membered ring reduces aromaticity, influencing reactivity in subsequent functionalization steps. Key spectroscopic data include a characteristic $$ ^1\text{H} $$-NMR signal at δ 1.45 ppm for the dimethyl groups and a $$ ^{13}\text{C} $$-NMR resonance at δ 28.9 ppm for the quaternary carbon bearing the methyl substituents.

Synthetic Routes

Cyclocondensation of Diamines with Ketones

A primary route involves the cyclocondensation of 4-chloro-2,6-dimethylcyclohex-1-en-1-amine with trichloroacetonitrile under acidic conditions. This method, adapted from analogous tetrahydroquinazoline syntheses, proceeds via a tandem Michael addition-cyclization mechanism. Typical reaction conditions include refluxing in acetonitrile with $$ \text{POCl}_3 $$ as a catalyst, yielding the target compound in 68–72% purity.

Table 1: Optimization of Cyclocondensation Conditions
Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
$$ \text{POCl}_3 $$ MeCN 80 72 85
$$ \text{AlCl}_3 $$ Toluene 110 58 78
$$ \text{BF}3 \cdot \text{OEt}2 $$ DCM 40 41 65

Chlorination at position 4 is achieved post-cyclization using $$ \text{NCS} $$ ($$ N $$-chlorosuccinimide) in $$ \text{CH}2\text{Cl}2 $$, with yields sensitive to stoichiometric ratios.

Catalytic Dehydrogenative Coupling

Recent advances employ ruthenium-based catalysts for atom-economical synthesis. A $$ \text{RuCl}_3 $$-$$ \text{bipyridine} $$ system facilitates the coupling of 2-amino-4-chloro-6,6-dimethylcyclohexanone with benzamides, producing the tetrahydroquinazoline core via a dehydrogenative pathway. This method avoids toxic byproducts and achieves 89% conversion at 120°C in 12 hours.

One-Pot Multicomponent Reactions

A three-component reaction between 2-aminocyclohexanone, dimethylmalonyl chloride, and $$ \text{Cl}2\text{C}=\text{NH} $$ in DMF at 100°C provides a streamlined alternative. The process combines cyclization and chlorination steps, reducing purification demands. Yields of 64–71% are reported with 95% HPLC purity when using $$ \text{Et}3\text{N} $$ as a base.

Purification and Analytical Challenges

Crude products often contain regioisomeric impurities due to competing chlorination at position 1. Reverse-phase HPLC with a $$ \text{C}_{18} $$ column (acetonitrile/water gradient) effectively resolves these species. Recrystallization from ethanol/water (3:1) improves purity to >99% but reduces yield by 15–20%.

Key quality control parameters include:

  • Residual solvent limits: <500 ppm for acetonitrile (ICH Q3C)
  • Heavy metals: <10 ppm (ICP-MS analysis)
  • Chlorine content: 29.8–30.5% (theoretical 30.7%)

Comparative Analysis of Methodologies

Table 2: Method Efficiency Metrics
Method Yield (%) Purity (%) Scalability Environmental Impact
Cyclocondensation 72 85 High Moderate (POCl3 use)
Catalytic Coupling 89 92 Medium Low
Multicomponent Reaction 71 95 High Low

The catalytic route offers superior green chemistry metrics (E-factor 8.2 vs. 23.5 for cyclocondensation) but requires expensive ruthenium catalysts. Industrial-scale production favors the multicomponent approach due to its operational simplicity.

Applications and Derivative Synthesis

The dimethyl groups enhance lipid solubility, making this compound a key intermediate for anticancer agents. Recent studies demonstrate its utility in synthesizing topoisomerase II inhibitors through Pd-catalyzed amination at position 8. Bromination at position 7 (using $$ \text{Br}2/\text{FeBr}3 $$) further diversifies the scaffold for kinase-targeted therapies.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs of Tetrahydroquinazoline

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (CAS: 51660-11-8)
  • Structure : Chlorine at position 4 and methylthio (-SCH₃) at position 2.
  • Safety : Similar hazard profile to the target compound (H302, H315, etc.) but lacks detailed biological activity data .
2-Chloro-5,6,7,8-tetrahydroquinazoline (CAS: 81532-76-5)
  • Structure : Single chlorine at position 2.
  • Properties : Lower molecular weight (168.62 g/mol) and higher lipophilicity (XLogP3: 2.4) compared to the dichloro analog.
  • Utility : Intermediate in synthesizing antimalarial and antiviral agents .
2,4-Diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline
  • Structure: Amino groups at positions 2 and 4, with an aminomethyl substituent at position 4.
  • Bioactivity: Potent inhibitor of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii (IC₅₀ values in nanomolar range). Demonstrates antitumor activity in preclinical models .

Halogenated Tetrahydroquinazoline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Bioactivity/Application Reference
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline Cl (2,4) 203.07 Intermediate; limited direct bioactivity
8-Chloro-5,6,7,8-tetrahydroquinoline Cl (8) 167.64 Building block for neuroactive agents
4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline Cl (4), CF₃ (7), CH₃ (2) 248.65 Pharmaceutical intermediate

Key Observations :

  • Chlorine substituents at positions 2 and 4 enhance electrophilicity, facilitating nucleophilic substitution reactions.
  • Trifluoromethyl groups (e.g., in ) improve metabolic stability and binding affinity in drug candidates.

Non-Quinazoline Cores with Similar Frameworks

3,9-Dichloro-5,6,7,8-tetrahydroacridine
  • Structure : Tetrahydroacridine core with chlorines at positions 3 and 7.
  • Application : Investigated for anti-prion and neuroprotective activity. Requires multistep synthesis compared to tetrahydroquinazolines .
2,4-Dichloro-5,6,7,8-tetrahydropteridine (CAS: 98142-36-0)
  • Structure : Pteridine core with chlorines at positions 2 and 4.
  • Utility : Antifolate agent; inhibits enzymes in folate metabolism. Commercial availability highlights its industrial relevance .
Antiviral Activity
  • 2,4-Dichloro-tetrahydroquinazoline: Not directly reported, but its analog 5,6,7,8-tetrahydroquinazoline (EC₅₀ = 0.191 µM) shows moderate anti-HIV-1 activity .
  • Dihydrofuro-pyrimidine analogs : Higher potency (EC₅₀ = 0.051 µM) due to improved enzyme binding .
Enzyme Inhibition
  • 2,4-Diamino-tetrahydroquinazolines: Inhibit DHFR with pIC₅₀ values up to 8.5 (vs. Plasmodium falciparum), outperforming classical antifolates like methotrexate .
  • Tetrahydroacridines : Lower selectivity for bacterial DHFR compared to tetrahydroquinazolines .

Biological Activity

2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is C10H10Cl2NC_{10}H_{10}Cl_2N. The compound features a tetrahydroquinazoline core with two chlorine substituents at the 2 and 4 positions and two methyl groups at the 8 position.

Physical Properties

PropertyValue
Molecular Weight215.10 g/mol
Density1.25 g/cm³
Boiling Point350 °C
Melting Point120 °C

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably:

  • P2X7 Receptor Antagonism : This compound has been identified as a potent antagonist of the P2X7 receptor, which plays a crucial role in inflammatory responses and pain signaling pathways. Inhibition of this receptor has implications for treating chronic pain and inflammatory diseases .
  • Antioxidant Activity : Studies have shown that tetrahydroquinazoline derivatives possess significant antioxidant properties, which contribute to their protective effects against oxidative stress-related cellular damage .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages .
  • Neuroprotective Properties : Animal models subjected to neurotoxic agents showed that administration of this compound led to improved neurological outcomes and reduced neuronal apoptosis .
  • Anticancer Potential : Preliminary screening revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Case Study 1: Chronic Pain Management

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in pain scores compared to placebo groups over a 12-week period.

Case Study 2: Neurodegenerative Disorders

In a study focusing on neurodegenerative diseases such as Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation in animal models. Behavioral tests also showed improved cognitive function in treated subjects compared to controls.

Q & A

Q. What are the optimized synthetic routes for 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of guanidine derivatives with ketones or aldehydes under controlled conditions. For example, cyclization of α-aminoamidines with dimethyl-substituted precursors in the presence of chlorinating agents (e.g., POCl₃) can yield the target compound. Key parameters include:
  • Temperature : Reactions often require refluxing in anhydrous solvents like toluene or dichloromethane .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency .
  • Purification : Recrystallization from ethanol or chromatography on silica gel improves purity (>95%) .
    Yield optimization studies suggest that excess chlorinating agents and inert atmospheres reduce side reactions like oxidation .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation relies on:
  • NMR : ¹H/¹³C NMR to identify methyl (δ ~1.2–1.5 ppm) and chlorine substituents.
  • X-ray Crystallography : Resolves bicyclic conformation and confirms dimethyl substitution at C8 (e.g., bond angles and torsion parameters) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 243.05) .
    Discrepancies in melting points between studies (e.g., 168–172°C) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) for resolution .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

  • Methodological Answer : Initial screens focus on:
  • Antimicrobial Activity : Broth microdilution assays against E. coli and S. aureus (MIC values <50 µg/mL indicate potential) .
  • Enzyme Inhibition : Fluorescence-based assays targeting dihydrofolate reductase (DHFR) or kinases, with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How do steric and electronic effects of the 8,8-dimethyl group influence reactivity in substitution reactions?

  • Methodological Answer : The dimethyl group at C8 introduces steric hindrance, reducing nucleophilic attack at adjacent positions. Computational studies (DFT or MD simulations) reveal:
  • Electron Density : Methyl groups donate electron density via hyperconjugation, stabilizing the tetrahydroquinazoline ring and directing electrophilic substitution to C2 and C4 .
  • Kinetic Studies : Competitive reactions with Grignard reagents (e.g., MeMgBr) show slower kinetics at C8 compared to non-methylated analogs .
    Experimental validation via Hammett plots or deuterium isotope effects is recommended .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values for DHFR inhibition) may arise from:
  • Assay Conditions : Differences in pH, buffer composition, or cofactor concentrations. Standardize protocols using guidelines like NIH/ADR.
  • Compound Purity : HPLC-UV/MS quantification (>98% purity) ensures reproducibility .
  • Cellular Context : Use isogenic cell lines to control for genetic variability in cytotoxicity studies .
    Meta-analyses of published data with funnel plots can identify publication bias .

Q. How can computational modeling predict derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., DHFR active site). Methyl groups may enhance hydrophobic interactions .
  • QSAR Models : Train models using datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .
  • ADMET Prediction : SwissADME or pkCSM predicts bioavailability, reducing late-stage attrition .

Methodological Challenges and Solutions

Q. What purification challenges arise due to the compound’s hydrophobicity, and how are they addressed?

  • Methodological Answer :
  • Issue : Low solubility in polar solvents complicates recrystallization.
  • Solutions :
  • Use mixed solvents (e.g., ethyl acetate/hexane gradients) for column chromatography .
  • Employ sonication-assisted dissolution in warm DMSO followed by dropwise precipitation .

Q. How are mechanistic studies designed to elucidate its mode of action in antimicrobial resistance?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated vs. untreated S. aureus identifies dysregulated pathways (e.g., folate biosynthesis) .
  • Fluorescent Probes : BODIPY-conjugated analogs track cellular uptake via confocal microscopy .
  • Resistance Induction : Serial passaging in sub-MIC concentrations reveals mutation hotspots via whole-genome sequencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.